Lesinurad

gout hyperuricemia urate-lowering therapy

Lesinurad is the benchmark URAT1/OAT4 inhibitor for gout research, offering complementary urate-lowering via enhanced renal excretion—unlike XOI monotherapy. With 100% oral bioavailability, predominant CYP2C9 metabolism, and minimal circulating metabolites, it outperforms legacy uricosurics: no clinical OAT1/OAT3 inhibition (cf. probenecid), no mitochondrial toxicity or PPARγ induction (cf. benzbromarone). Validated in CLEAR1/2 and CRYSTAL Phase III trials at 200–400 mg doses. Ideal for in vitro transporter selectivity panels (URAT1/OAT1/OAT3/OAT4/GLUT9/ABCG2), DDI screening, ADME reference studies, and renal impairment–pharmacodynamic response modeling. Procure for preclinical combination therapy research where allopurinol/febuxostat alone is insufficient.

Molecular Formula C17H14BrN3O2S
Molecular Weight 404.3 g/mol
CAS No. 878672-00-5
Cat. No. B601850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad
CAS878672-00-5
Synonyms[[5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid; 
Molecular FormulaC17H14BrN3O2S
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O
InChIInChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
InChIKeyFGQFOYHRJSUHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan to black(silid)

Structure & Identifiers


Interactive Chemical Structure Model





Lesinurad (CAS 878672-00-5): Urate Transporter 1 (URAT1) Inhibitor for Gout Hyperuricemia


Lesinurad (CAS 878672-00-5) is a small molecule urate anion transporter 1 (URAT1) inhibitor indicated for the treatment of hyperuricemia associated with gout in combination with a xanthine oxidase inhibitor (XOI) [1]. It is a selective uric acid reabsorption inhibitor (SURI) that reduces serum uric acid (sUA) concentration through inhibition of URAT1 and OAT4 transporters in the renal proximal tubule [2]. Unlike monotherapy xanthine oxidase inhibitors such as allopurinol or febuxostat, lesinurad acts on a distinct complementary mechanism—enhancing renal urate excretion rather than decreasing urate production [3]. The compound was approved by the FDA in December 2015 and marketed as Zurampic® for use exclusively as an add-on therapy to XOIs in patients who have not achieved target sUA levels with adequate XOI dosing alone [4].

Why Lesinurad Cannot Be Simply Substituted with Other URAT1 Inhibitors


URAT1 inhibitors as a class (including probenecid, benzbromarone, and dotinurad) are not interchangeable with lesinurad due to fundamental differences in transporter selectivity, drug-drug interaction profiles, and metabolism [1]. Probenecid inhibits OAT1 and OAT3 in clinical settings, leading to well-documented drug-drug interactions that lesinurad avoids [2]. Benzbromarone is associated with mitochondrial toxicity and PPARγ induction that lesinurad lacks, and it is hepatotoxic, resulting in its withdrawal from multiple markets [3]. Lesinurad demonstrates 100% absolute oral bioavailability with predominant CYP2C9 metabolism and minimal circulating metabolites, a profile not shared by older uricosurics [4]. Additionally, lesinurad is exclusively indicated for combination use with XOIs based on robust Phase III evidence, whereas alternatives are employed as monotherapy or with varying evidence bases [5].

Quantitative Differentiation Evidence: Lesinurad vs. XOI Monotherapy and URAT1 Inhibitor Comparators


Lesinurad + XOI Superiority in Achieving Target sUA vs. XOI Monotherapy Alone

In the Phase III CLEAR1 and CLEAR2 trials, lesinurad 200 mg added to allopurinol significantly increased the proportion of patients achieving target sUA <6.0 mg/dL at month 6 compared to allopurinol alone [1]. In the CRYSTAL trial, lesinurad 400 mg added to febuxostat achieved target sUA <5.0 mg/dL compared to febuxostat alone [2]. A systematic review and meta-analysis of 5 RCTs (n=1959) confirmed lesinurad 200 mg or 400 mg in combination with XOI yielded a higher percentage of patients achieving target sUA levels at 6 months [3].

gout hyperuricemia urate-lowering therapy combination therapy clinical trial

Lesinurad Lacks Clinical OAT1/OAT3 Inhibition vs. Probenecid

Unlike probenecid, lesinurad does not inhibit organic anion transporters OAT1 or OAT3 in the clinical setting, despite in vitro IC50 values of 4.3 μM (OAT1) and 3.5 μM (OAT3) [1]. This is due to extensive plasma protein binding (>98%) and lower unbound drug concentrations (0.46 μM) at therapeutic Cmax (29 μM) [2]. Probenecid is a known clinical inhibitor of OAT1/OAT3, limiting its use due to clinically significant drug-drug interactions [3].

drug-drug interaction transporter selectivity OAT1 OAT3 uricosuric

Lesinurad Pharmacokinetics: 100% Absolute Oral Bioavailability

Lesinurad exhibits absolute oral bioavailability of approximately 100%, as determined by simultaneous oral dosing with intravenous [14C]lesinurad microdose [1]. It is rapidly absorbed (Tmax 1-4 hours) and extensively plasma protein bound (>98%) [2]. Metabolism occurs primarily via hepatic oxidation by CYP2C9, with circulating metabolites accounting for <3% of total radioactivity [3]. Elimination is via urine (63%) and feces (32%), with a half-life of ~5 hours [4].

pharmacokinetics bioavailability metabolism CYP2C9 ADME

Lesinurad: Lower Mitochondrial Toxicity and No PPARγ Induction vs. Benzbromarone

In comparative in vitro studies, lesinurad showed a low risk for mitochondrial toxicity and PPARγ induction compared to benzbromarone [1]. Benzbromarone is a potent URAT1 inhibitor (IC50 0.190 μM) but has been associated with severe hepatotoxicity, leading to market withdrawal in multiple countries [2]. The favorable mitochondrial safety profile of lesinurad is a differentiating feature.

mitochondrial toxicity PPARγ hepatotoxicity safety uricosuric

Lesinurad URAT1 Potency and Atropisomer Stereoselectivity

Lesinurad inhibits human URAT1 with an IC50 of 3.5 μM [1]. It is a racemic mixture of two atropisomers; atropisomer 2 is approximately 4-fold more potent against URAT1 than atropisomer 1 [2]. This stereoselective potency, combined with stereoselective metabolism (CYP2C9-mediated hydroxylation favored atropisomer 1 by ~2-fold, M4 formation 8-12-fold greater with atropisomer 1), results in atropisomer 2 achieving ~30% higher systemic exposure [3].

URAT1 atropisomer stereoselectivity potency IC50

Validated Research and Procurement Applications for Lesinurad (CAS 878672-00-5)


Combination Therapy Studies in XOI-Inadequate Responders

Lesinurad is optimally procured for preclinical or clinical research investigating combination urate-lowering therapy in gout models or patient populations with inadequate response to allopurinol or febuxostat monotherapy. Its mechanism as a URAT1/OAT4 inhibitor provides additive sUA reduction when paired with XOIs, as demonstrated in the CLEAR1, CLEAR2, and CRYSTAL Phase III trials [1]. Researchers can utilize lesinurad at 200 mg or 400 mg doses to replicate these clinically validated combination regimens [2].

Transporter Selectivity and Drug-Drug Interaction Profiling

Lesinurad serves as a valuable reference compound for in vitro transporter interaction studies, particularly for comparing URAT1 inhibitor selectivity across OAT1, OAT3, OAT4, GLUT9, and ABCG2 [1]. Its unique property of lacking clinical OAT1/OAT3 inhibition despite in vitro activity makes it a benchmark for evaluating clinical translation of transporter findings [2]. Procurement for DDI screening panels is justified by its well-characterized interaction profile with CYP enzymes and major renal/hepatic transporters [3].

Pharmacokinetic and ADME Reference Standard

Due to its 100% absolute oral bioavailability and well-defined metabolism (primarily CYP2C9-mediated oxidation), lesinurad is an excellent reference compound for ADME studies involving small molecule uricosurics [1]. Its mass balance (63% renal, 32% fecal excretion) and low circulating metabolites (<3% of radioactivity) provide a clean pharmacokinetic profile for comparative bioavailability and bioequivalence studies, particularly in generic drug development [2].

Renal Impairment Pharmacodynamic Modeling

Lesinurad's urate-lowering efficacy is attenuated in moderate to severe renal impairment (eGFR <45 mL/min), while drug exposure increases with declining renal function [1]. This property makes lesinurad a relevant tool compound for studying the relationship between renal function, transporter-mediated drug excretion, and pharmacodynamic response in chronic kidney disease models [2]. Researchers can leverage its contraindication at eGFR <30-45 mL/min as a study cutoff [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesinurad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.